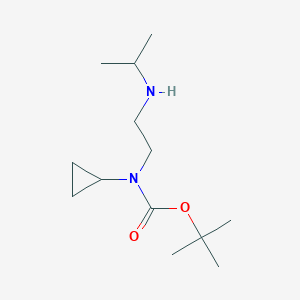![molecular formula C13H18N2O B8341906 4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol](/img/structure/B8341906.png)
4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol
Übersicht
Beschreibung
4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol is a chemical compound with a unique structure that combines a benzimidazole core with a hydroxybutyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol typically involves the reaction of 5,6-dimethylbenzimidazole with 4-hydroxybutyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzimidazole core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxybutyl side chain may facilitate binding to biological molecules, while the benzimidazole core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Hydroxybutyl)-benzimidazole
- 5,6-Dimethylbenzimidazole
- 4-Hydroxybutyl-benzimidazole
Comparison: 4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol is unique due to the presence of both the hydroxybutyl side chain and the dimethyl groups on the benzimidazole core This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications
Eigenschaften
Molekularformel |
C13H18N2O |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
4-(5,6-dimethylbenzimidazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C13H18N2O/c1-10-7-12-13(8-11(10)2)15(9-14-12)5-3-4-6-16/h7-9,16H,3-6H2,1-2H3 |
InChI-Schlüssel |
GLSCDWZLHHFPOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
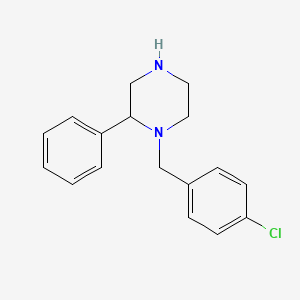
![10-Chloro-thieno[3,4-b][1,5]benzoxazepine](/img/structure/B8341829.png)

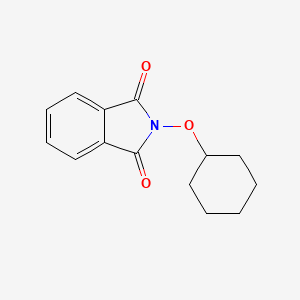
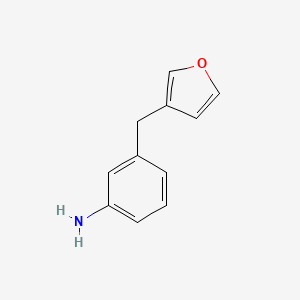
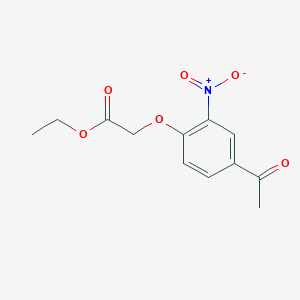
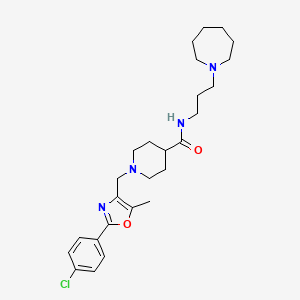
![8-[(Methyloxy)methyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B8341867.png)
![Ethyl 2-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B8341872.png)
![6-hydroxymethyl-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B8341876.png)
![[(4-Fluoro-benzenesulfonyl)-isobutyl-amino]-acetic acid](/img/structure/B8341893.png)
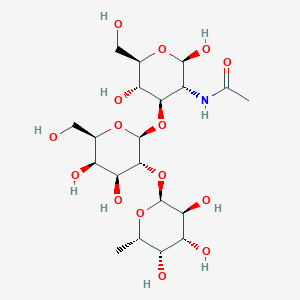
![2-[3-(3-Iodophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B8341908.png)
